Cas no 1806736-53-7 (Methyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate)

Methyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate
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- インチ: 1S/C9H7F3N2O6/c1-19-7(16)2-4-5(20-9(10,11)12)3-6(15)13-8(4)14(17)18/h3H,2H2,1H3,(H,13,15)
- InChIKey: BENBAHHHJBVKPA-UHFFFAOYSA-N
- SMILES: FC(OC1=CC(NC(=C1CC(=O)OC)[N+](=O)[O-])=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 9
- 重原子数量: 20
- 回転可能化学結合数: 4
- 複雑さ: 517
- トポロジー分子極性表面積: 110
- XLogP3: 0.5
Methyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029097442-1g |
Methyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate |
1806736-53-7 | 97% | 1g |
$1,504.90 | 2022-03-31 |
Methyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate 関連文献
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
Methyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetateに関する追加情報
Comprehensive Overview of Methyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate (CAS No. 1806736-53-7)
Methyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate (CAS No. 1806736-53-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound belongs to the pyridine derivative family, characterized by the presence of a hydroxy group, a nitro substituent, and a trifluoromethoxy moiety. These functional groups contribute to its reactivity and potential applications in drug discovery and material science.
In recent years, the demand for trifluoromethoxy-containing compounds has surged, driven by their enhanced metabolic stability and lipophilicity, which are critical in medicinal chemistry. Researchers are particularly interested in how the nitro group and ester functionality in this compound can be leveraged for further chemical modifications. The CAS No. 1806736-53-7 is often searched in conjunction with terms like "pyridine derivatives synthesis", "trifluoromethoxy applications", and "nitroheterocycles in drug design", reflecting its relevance in contemporary scientific inquiries.
The synthesis of Methyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate typically involves multi-step reactions, including nitration, esterification, and functional group interconversions. Its 6-hydroxy group offers a handle for further derivatization, making it a versatile intermediate. This aligns with the growing trend of custom synthesis and building blocks in organic chemistry, as evidenced by frequent searches for "high-value chemical intermediates" and "tailored pyridine scaffolds".
From an applications perspective, this compound's trifluoromethoxy group is noteworthy due to its electron-withdrawing properties, which can influence the pharmacokinetics of potential drug candidates. Discussions around "fluorine in medicinal chemistry" and "bioisosteres for drug optimization" often highlight such compounds. Additionally, the nitro group may serve as a precursor for reduced amine derivatives, a common strategy in prodrug development.
Environmental and regulatory considerations are also part of the discourse surrounding CAS No. 1806736-53-7. While the compound itself is not classified as hazardous, its synthesis and handling require adherence to standard laboratory safety protocols. Searches like "green chemistry approaches for nitro compounds" and "sustainable pyridine synthesis" reflect the industry's shift toward eco-friendly practices.
In summary, Methyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate represents a compelling case study in modern heterocyclic chemistry. Its structural complexity and functional diversity make it a valuable subject for researchers exploring novel chemical entities, structure-activity relationships, and molecular design principles. As the scientific community continues to investigate its potential, this compound is poised to remain a topic of interest in both academic and industrial settings.
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